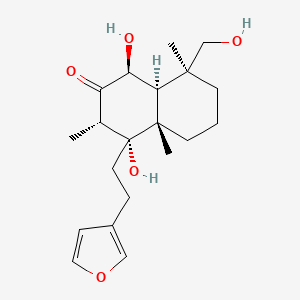
Combrestatin A4 metabolite M5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Combretastatin A4 metabolite M5 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of combretastatin A4 metabolite M5 involves several steps, starting from combretastatin A4Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of combretastatin A4 and its metabolites, including metabolite M5, involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Combretastatin A4 metabolite M5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of combretastatin A4, each with unique biological activities. These derivatives are often tested for their antitumor properties and other biological effects .
Wissenschaftliche Forschungsanwendungen
Combretastatin A4 metabolite M5 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt tumor vasculature.
Industry: Used in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Combretastatin A4 metabolite M5 exerts its effects by binding to the colchicine binding site on tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. The compound also affects the tumor vasculature, leading to vascular collapse and tumor necrosis .
Vergleich Mit ähnlichen Verbindungen
Combretastatin A4 metabolite M5 is unique due to its potent antitumor activity and ability to disrupt tumor vasculature. Similar compounds include:
Combretastatin A4 phosphate: A water-soluble prodrug of combretastatin A4.
Colchicine: Another tubulin polymerization inhibitor with a similar mechanism of action.
Podophyllotoxin: A natural product with antimitotic properties.
Combretastatin A4 metabolite M5 stands out due to its enhanced biological activity and potential for therapeutic applications.
Eigenschaften
CAS-Nummer |
119307-36-7 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4- |
InChI-Schlüssel |
AUHJKSXBAYVKEG-PLNGDYQASA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


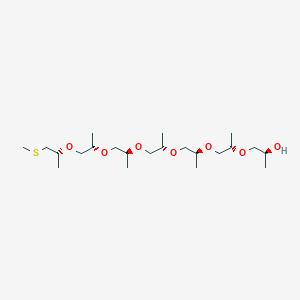
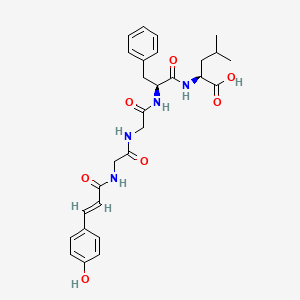
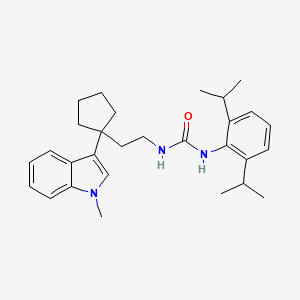
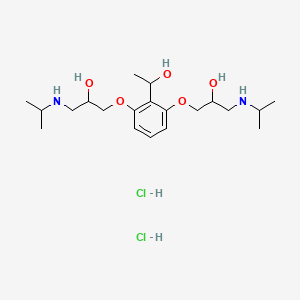
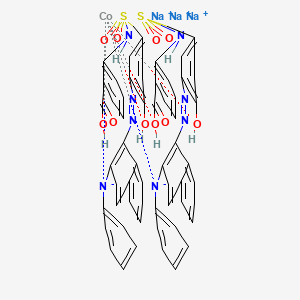
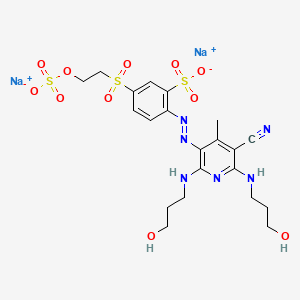
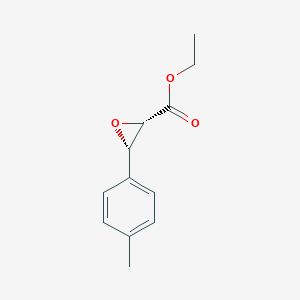


![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)

